molecular formula C14H9Cl3O B12904818 1,3,8-Trichloro-6-ethyl-dibenzofuran CAS No. 125652-16-6

1,3,8-Trichloro-6-ethyl-dibenzofuran

Cat. No.: B12904818
CAS No.: 125652-16-6
M. Wt: 299.6 g/mol
InChI Key: LYNXFANHQJOIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Trichloro-6-ethyl-dibenzofuran is a specialized chlorinated dibenzofuran congener that acts as a partial antagonist of the aryl hydrocarbon (Ah) receptor . Its primary research value lies in its ability to competitively displace potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from the Ah receptor, thereby functioning as a TCDD antagonist in experimental models . In vivo studies in rats demonstrate that this compound partially antagonizes the induction of hepatic microsomal enzymes, specifically aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD), which are typically induced by TCDD . The binding affinity of this compound for the Ah receptor has been characterized, and its avidity is comparable to that of the 6-propyl analog, forming part of a structure-activity relationship where the 6-methyl congener exhibits the highest affinity . This mechanism makes it a valuable pharmacological tool for investigating Ah receptor-mediated signaling pathways, xenobiotic metabolism, and the toxicological effects of dioxin-like compounds. Researchers can use this compound to modulate and study biochemical processes related to the Ah receptor in a controlled manner. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125652-16-6

Molecular Formula

C14H9Cl3O

Molecular Weight

299.6 g/mol

IUPAC Name

1,3,8-trichloro-6-ethyldibenzofuran

InChI

InChI=1S/C14H9Cl3O/c1-2-7-3-8(15)4-10-13-11(17)5-9(16)6-12(13)18-14(7)10/h3-6H,2H2,1H3

InChI Key

LYNXFANHQJOIDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

Origin of Product

United States

Formation Mechanisms of 1,3,8 Trichloro 6 Ethyl Dibenzofuran and Other Chlorinated Dibenzofurans

Anthropogenic Generation Pathways

The generation of 1,3,8-Trichloro-6-ethyl-dibenzofuran and other chlorinated dibenzofurans is predominantly linked to human activities. These pathways can be broadly categorized into unintentional byproduct formation in industrial processes and synthesis during thermal and combustion-related activities.

Unintentional By-product Formation in Industrial Processes

Certain chemical manufacturing and industrial operations are significant sources of chlorinated dibenzofurans. These compounds can be formed as impurities during the synthesis of other chemicals or as a result of specific industrial processes.

The production of various chlorinated chemicals is a primary route for the formation of PCDFs. Precursors such as chlorophenols, chlorinated diphenyl ethers, and polychlorinated biphenyls (PCBs) can undergo reactions that lead to the formation of the dibenzofuran (B1670420) structure with varying degrees of chlorination.

Chlorophenols: Technical-grade pentachlorophenol (B1679276) (PCP), once widely used as a biocide, contains PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) impurities. scirp.orgscirp.org The manufacturing process of PCP can inadvertently lead to the formation of various PCDF congeners. scirp.org The congener profiles in technical PCP products show a range of PCDFs, with concentrations of some congeners being significant. scirp.org The reactions leading to these impurities can involve the condensation of chlorophenol molecules. scirp.org

Chlorinated Diphenyl Ethers: Polychlorinated diphenyl ethers (PCDEs) are structurally similar to PCDFs and can serve as precursors. nih.gov PCDEs themselves can be byproducts in the synthesis of commercial chlorophenols. nih.gov The pyrolysis of PCDEs can lead to the formation of PCDFs through a ring-closure reaction. nih.gov

Polychlorinated Biphenyls (PCBs): The thermal degradation of PCBs, which were used in various industrial applications such as dielectric fluids in transformers and capacitors, can yield significant amounts of PCDFs. epa.gov The pyrolysis of commercial PCB mixtures like Aroclor 1254 has been shown to produce a range of PCDF congeners, with the yield depending on the temperature and conditions of the pyrolysis. epa.gov

PCDF Congener Profiles from Precursor Chemicals

The following table shows typical PCDF congener profiles found in technical mixtures of precursor chemicals. The data is illustrative of the types of PCDFs that can be formed. Specific concentrations can vary significantly based on the manufacturing process.

PCDF CongenerTypical Concentration Range in Technical PCBs (Aroclor) (ng/g)Typical Concentration Range in Technical Pentachlorophenol (ng/g)
2,3,7,8-TCDFVariable, often presentVariable, often present
1,2,3,7,8-PeCDFVariableVariable
2,3,4,7,8-PeCDFVariableVariable
1,2,3,4,7,8-HxCDFVariableVariable
1,2,3,6,7,8-HxCDFVariableVariable
2,3,4,6,7,8-HxCDFVariableVariable
1,2,3,7,8,9-HxCDFVariableVariable
1,2,3,4,6,7,8-HpCDFVariableOften a major congener
1,2,3,4,7,8,9-HpCDFVariableVariable
OCDFVariableOften a major congener
Data synthesized from various sources on PCDF congener profiles in technical chemical mixtures.

The pulp and paper industry, particularly mills that use chlorine bleaching processes, has been identified as a source of PCDF emissions. The use of chlorine and chlorine-containing compounds to bleach pulp can lead to the formation of chlorinated organic compounds, including PCDFs. While modern practices have significantly reduced these emissions, historical contamination and certain ongoing processes can still be a source. The presence of specific PCDF congeners in pulp and paper mill effluents has been documented.

Thermal and Combustion-Related Synthesis

High-temperature processes, both controlled and uncontrolled, are significant contributors to the formation of chlorinated dibenzofurans. These conditions provide the energy required for the necessary chemical reactions to occur, often involving precursor molecules present in the fuel or waste material.

The incineration of municipal, industrial, and medical waste is a well-known source of PCDFs. tp13.com The complex mixture of materials in waste streams, including plastics, paper, and organic matter, combined with the presence of chlorine, creates an environment ripe for PCDF formation. Fly ash from incinerators is often contaminated with a wide range of PCDF congeners. tp13.comresearchgate.netmdpi.com

Open burning of household waste and agricultural residues also releases PCDFs into the environment. The uncontrolled nature of open burning often leads to incomplete combustion, which can favor the formation of these and other toxic compounds.

PCDF Congener Profiles in Fly Ash from a Municipal Solid Waste Incinerator (MSWI)

This table presents the concentration of various PCDF congeners found in a fly ash sample from a municipal solid waste incinerator. The data highlights the diversity of congeners formed during combustion.

PCDF CongenerConcentration (pg/g)
2,3,7,8-TCDF2400
1,2,3,7,8-PeCDF1800
2,3,4,7,8-PeCDF3500
1,2,3,4,7,8-HxCDF2100
1,2,3,6,7,8-HxCDF1500
2,3,4,6,7,8-HxCDF980
1,2,3,7,8,9-HxCDF320
1,2,3,4,6,7,8-HpCDF4500
1,2,3,4,7,8,9-HpCDF650
OCDF1200
Data is illustrative and based on typical findings in MSWI fly ash analysis.

The metallurgical industry, including iron and steel manufacturing, can be a source of PCDFs. High temperatures in processes like sintering, combined with the presence of carbon, chlorine, and metal catalysts, can lead to the de novo synthesis of these compounds.

Cement kilns, which operate at very high temperatures, can also form PCDFs. researchgate.netnih.govresearchgate.net The raw materials and fuels used in cement production can contain chlorine and organic precursors. The congener profiles of PCDFs from cement kilns can vary depending on the raw materials, fuel, and operating conditions of the kiln. researchgate.netnih.gov Studies have shown that the co-processing of certain wastes in cement kilns can influence PCDF emissions. nih.govresearchgate.net

Formation during Accidental Fires Involving Chlorinated Materials

Accidental fires, particularly those involving polychlorinated biphenyls (PCBs) used in electrical equipment, are a significant source of PCDFs. nih.govnih.gov During the incomplete combustion of materials containing chlorinated precursors, a complex mixture of PCDF congeners can be generated. The thermal synthesis from precursors like chlorobenzenes and PCBs is a primary route for PCDF formation in such incidents. nih.govnih.gov

Laboratory pyrolysis studies have demonstrated that PCBs can yield significant amounts of PCDFs. nih.gov In the context of forming this compound, the presence of both a source of chlorine and ethyl-substituted aromatic precursors would be necessary. For instance, the co-combustion of chlorinated polymers, such as polyvinyl chloride (PVC), with materials containing ethyl-aromatic structures could theoretically lead to the formation of ethyl-PCDFs. The uncontrolled and variable temperature conditions in accidental fires can facilitate a wide array of chemical reactions, including the cyclization of precursor molecules to form the dibenzofuran core, followed by chlorination.

The congener profile of PCDFs from such fires is typically complex and non-specific, suggesting a radical-based formation mechanism at high temperatures. epa.gov While specific data on ethyl-PCDF formation in accidental fires is scarce, the general mechanism supports the possibility of their creation if the appropriate precursors are present in the burning material.

Table 1: Examples of PCDF Congeners Identified in Soot from PCB-related Fires

PCDF Congener GroupTypical Abundance
Tetrachlorodibenzofurans (TCDFs)High
Pentachlorodibenzofurans (PeCDFs)Moderate to High
Hexachlorodibenzofurans (HxCDFs)Moderate
Heptachlorodibenzofurans (HpCDFs)Low to Moderate
Octachlorodibenzofuran (OCDF)Low

This table represents a generalized profile and the exact distribution can vary significantly based on the specific conditions of the fire.

De Novo Synthesis from Carbonaceous Precursors

De novo synthesis is a crucial formation pathway for PCDFs, especially in processes like municipal waste incineration. This pathway involves the formation of PCDFs from elemental carbon and a chlorine source, rather than from pre-existing aromatic precursors. epa.govnih.gov The reaction typically occurs at temperatures between 200°C and 400°C and is often catalyzed by metal compounds, such as copper chlorides. core.ac.uk

The mechanism is thought to involve the chlorination of a carbon matrix, followed by oxidation and rearrangement to form the dibenzofuran structure. nih.gov The formation of a complete series of PCDF homologues and isomers with varying degrees of chlorination is characteristic of de novo synthesis, pointing towards a non-specific, radical-driven process. epa.gov

For the formation of this compound through this pathway, the carbonaceous material would need to contain or be in the presence of ethyl-containing organic matter. As the carbon structure breaks down and reacts with chlorine, ethylated and chlorinated aromatic fragments could form and subsequently combine to create the target molecule. The non-regiospecific nature of de novo synthesis means that a wide variety of isomers, including those with substitution patterns like 1,3,8-trichloro-6-ethyl, could potentially be formed. epa.gov

Natural Formation Pathways (e.g., Forest Fires, Volcanic Eruptions)

Natural events such as forest fires and volcanic eruptions are also recognized as sources of PCDFs. koreascience.kr The combustion of wood and other biomass, which naturally contain chlorine, can lead to the formation of these compounds. core.ac.uk Forest fires, in particular, have been shown to contribute to the environmental burden of PCDFs, with emissions impacting nearby water bodies. koreascience.krresearchgate.net

The formation of PCDFs in forest fires can occur through mechanisms similar to those in accidental fires, involving the thermal conversion of natural chlorinated organic compounds and de novo synthesis from the burning carbonaceous material. While the concentrations are generally lower than in industrial incidents, the vast scale of some forest fires can result in significant total emissions. koreascience.kr

The formation of this compound in such natural events would depend on the presence of suitable precursors in the vegetation. While less common than simple aromatic structures, ethyl-substituted phenolic compounds can be found in some plant species. The combustion of such biomass in the presence of natural chlorides could theoretically lead to the formation of ethyl-PCDFs.

Photochemical and Catalytic Formation in the Environment

Conversion of Chlorinated Volatile Organic Compounds on Mineral Dust Particles

Recent research has highlighted a previously overlooked pathway for PCDF formation: the photochemical conversion of chlorinated volatile organic compounds (CVOCs) on the surface of mineral dust particles. This process, driven by sunlight, can transform relatively benign CVOCs into highly toxic PCDFs. This atmospheric transformation is a potential new source of dioxin-like compounds.

The catalytic activity of minerals, particularly iron and aluminum oxides, plays a crucial role in this process. These minerals can facilitate the conversion of CVOCs into PCDF precursors under atmospheric conditions. While specific studies on ethyl-PCDFs are limited, this pathway suggests that if ethyl-substituted chlorinated volatile organic compounds are present in the atmosphere, they could potentially be converted to compounds like this compound on mineral surfaces.

Photochemical Synthesis from Specific Precursors (e.g., Pentachlorophenol)

The photochemical degradation of certain chlorinated aromatic compounds can also lead to the formation of PCDFs. Pentachlorophenol (PCP), a widely used biocide, is a well-known precursor to PCDFs. scirp.orgscirp.orgresearchgate.net Under the influence of UV light, PCP can undergo reactions that result in the formation of various PCDF congeners. scirp.org

The congener profile of PCDFs formed from PCP is often characterized by a high abundance of higher chlorinated congeners, such as octachlorodibenzofuran (OCDF) and heptachlorodibenzofurans. scirp.orgscirp.orgresearchgate.net For the formation of this compound through a photochemical pathway, a precursor molecule containing both an ethyl group and chlorine atoms would be required. For instance, the photochemical reaction of a mixture of chlorinated phenols and ethylphenols, or a single precursor like a chlorinated ethylphenol, could potentially yield ethyl-trichloro-dibenzofurans. The specific substitution pattern would be influenced by the structure of the precursor(s) and the reaction conditions.

Environmental Fate and Transport Dynamics of 1,3,8 Trichloro 6 Ethyl Dibenzofuran

Atmospheric Transport and Dispersal

PCDFs enter the atmosphere from various sources, including industrial processes and incineration. taylorandfrancis.com Once in the atmosphere, their dispersal is dictated by a combination of gas-particle partitioning, resistance to degradation, and deposition processes.

Gas-Particle Partitioning and its Influence on Atmospheric Lifetime

In the atmosphere, PCDFs are distributed between the gas phase and being adsorbed onto particulate matter. nih.govepa.gov This gas-particle partitioning is a critical factor influencing their transport and eventual fate. The distribution is primarily controlled by the compound's subcooled liquid vapor pressure and its octanol-air partition coefficient (K_OA). ciemat.es

The degree of chlorination significantly affects this partitioning. Congeners with fewer chlorine atoms, such as a trichlorodibenzofuran, are more volatile and tend to exist predominantly in the gas phase. nih.gov Conversely, higher chlorinated PCDFs are more associated with the particle phase. nih.govcore.ac.uk

The atmospheric lifetime of PCDFs depends on their phase.

Gas-Phase: The dominant removal process for gas-phase PCDFs is reaction with hydroxyl (OH) radicals, with photolysis playing a secondary role. nih.gov The estimated tropospheric lifetimes for less chlorinated PCDFs (mono-, di-, and trichloro-) in the gas phase are short, often less than one day. nih.gov

Particle-Phase: For PCDFs adsorbed to particles, the primary removal mechanisms are wet and dry deposition. nih.gov The lifetime of these particle-bound compounds is significantly longer, estimated to be 10 days or more, and is largely dependent on the lifetime of the host particles. nih.gov

The atmospheric lifetime of PCDFs generally increases with the degree of chlorination. nih.gov For a trichloro- congener like 1,3,8-Trichloro-6-ethyl-dibenzofuran, its greater presence in the gas phase would suggest that reaction with OH radicals is its most significant atmospheric sink. nih.gov

Table 1: Key Physicochemical Properties Influencing Environmental Transport of Representative PCDFs

Note: Data for the specific compound this compound are not available. This table presents data for other PCDF congeners to provide context. Properties like water solubility and vapor pressure decrease with increasing chlorination, while the octanol-water partition coefficient (Kow) increases.

CompoundMolecular FormulaLog K_owWater Solubility (µg/L)Vapor Pressure (Pa)Henry's Law Constant (Pa·m³/mol)
Dibenzofuran (B1670420)C₁₂H₈O4.12~5,0000.0110.13
2,3,7,8-Tetrachlorodibenzofuran (TCDF)C₁₂H₄Cl₄O6.5 - 7.20.4 - 2.51.5 x 10⁻⁵0.1 - 2.0
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)C₁₂H₃Cl₅O7.1 - 7.8~0.051.1 x 10⁻⁶0.5 - 5.0
Octachlorodibenzofuran (OCDF)C₁₂Cl₈O8.2 - 8.8~0.00042.9 x 10⁻⁹~1.0

Long-Range Atmospheric Transport Potential

PCDFs are known to undergo long-range atmospheric transport (LRAT), leading to their presence in ecosystems far from their original sources. nih.govacs.orgacs.org Studies have detected PCDFs in remote areas, which serves as strong evidence for LRAT. acs.orgmdpi.com The potential for a PCDF congener to be transported over long distances is closely linked to its atmospheric lifetime.

PCDFs with four or more chlorine atoms are sufficiently persistent to be transported globally. nih.gov While less chlorinated congeners have shorter atmospheric lifetimes in the gas phase, their transport is still significant. Modeling studies have shown that for most PCDF emission sources, the majority of the emissions are transported beyond a 100 km radius. nih.gov This indicates that even for a trichlorinated congener, substantial transport before degradation or deposition is likely.

Wet and Dry Deposition Processes

Atmospheric deposition is the process by which PCDFs are transferred from the atmosphere to terrestrial and aquatic surfaces. This occurs via wet and dry deposition, which are the primary removal pathways for particle-bound congeners. nih.gov

Dry Deposition: This involves the gravitational settling of particles and turbulent transfer of both particles and gases to surfaces. For PCDFs, dry deposition of the particle-associated fraction is a major pathway and is often more significant than wet deposition. core.ac.ukaaqr.org The efficiency of dry deposition increases with the level of chlorination, as these congeners are more likely to be bound to particles. core.ac.uk The rate of deposition is also highly dependent on the size of the particles to which the PCDFs are adsorbed. nih.gov

Wet Deposition: This process includes the removal of PCDFs from the atmosphere by precipitation (rain, snow, fog). It involves both the scavenging of particles (particle scavenging) and the dissolution of gaseous compounds into water droplets (gas scavenging). core.ac.uknoaa.gov As with dry deposition, higher chlorinated congeners are generally removed more efficiently via wet deposition due to their strong association with particles. acs.org

For this compound, a portion will be associated with particles and subject to both wet and dry deposition. However, given its expected higher proportion in the gas phase compared to more chlorinated congeners, gas-phase deposition and gas scavenging during precipitation would also contribute to its removal from the atmosphere.

Transport in Aquatic and Terrestrial Systems

Once deposited, the fate of this compound is governed by its behavior in soils, sediments, and water. As hydrophobic compounds, PCDFs have a strong tendency to partition from water to solid phases like soil and sediment. taylorandfrancis.comcanada.ca

Mobility and Leaching in Soils and Sediments

The mobility of PCDFs in soils and sediments is generally low. tandfonline.com Due to their hydrophobicity and high octanol-water partition coefficients (K_ow), they bind strongly to the organic carbon fraction of soils and sediments. nih.govresearchgate.net This strong sorption limits their movement with water through the soil column (leaching).

The tendency of a PCDF to sorb to soil or sediment is often quantified by the organic carbon-normalized partition coefficient (K_oc). diva-portal.orgepa.gov Higher K_oc values indicate stronger binding and lower mobility. PCDFs exhibit very strong sorption, particularly to soils and sediments containing soot or other forms of black carbon, which can dominate the sorption process over natural organic matter. nih.govresearchgate.netnih.gov

While leaching is generally not a primary transport pathway, it can be enhanced under certain conditions. The presence of dissolved organic carbon (DOC) or dissolved coloring constituents (DCCs), such as humic and fulvic acids, in the water can increase the apparent solubility of PCDFs and facilitate their transport through the soil profile and into groundwater. nih.gov

Table 2: Summary of Dominant Environmental Processes for PCDFs by Chlorination Level

Note: This table provides a generalized summary. The specific behavior of this compound would align with the "Low Chlorination" category.

Chlorination LevelDominant Atmospheric PhasePrimary Atmospheric Loss ProcessLong-Range Transport PotentialMobility in Soil/Sediment
Low (1-3 Cl)Gas PhaseOH Radical ReactionModerateLow (Strong Sorption)
Medium (4-6 Cl)Gas & ParticleDeposition (Particle) & OH Reaction (Gas)HighVery Low (Very Strong Sorption)
High (7-8 Cl)Particle PhaseWet & Dry DepositionHigh (Particle-Bound)Extremely Low (Immobile)

Sorption and Sequestration in Environmental Compartments

Sorption, the process by which a chemical binds to a solid phase, is a primary determinant of the mobility and bioavailability of hydrophobic organic compounds like this compound in the environment. The extent of sorption to soil and sediment particles influences its concentration in the water column, its potential for transport, and its availability to organisms. Sequestration refers to the long-term storage of a chemical in a manner that significantly reduces its bioavailability.

The partitioning of this compound between the aqueous phase and solid environmental matrices is largely governed by its interaction with organic matter and, to a lesser extent, mineral surfaces.

Adsorption to Organic Matter:

For hydrophobic compounds such as polychlorinated dibenzofurans (PCDFs), the organic carbon fraction of soil and sediment is the principal sorbent. The high lipophilicity of these compounds, indicated by a high octanol-water partition coefficient (Kow), drives them to partition out of the polar aqueous phase and into the nonpolar organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this partitioning and is defined as the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. chemsafetypro.com Generally, a higher Koc value signifies stronger adsorption to organic matter and lower mobility in the environment. chemsafetypro.com

Research on other chlorinated organic compounds has shown that the nature of the soil organic matter can influence sorption. researchgate.net However, for many neutral organic chemicals, the variability in Koc values across different soil types is often within a factor of three. epa.gov The pH of the surrounding environment generally has a limited effect on the sorption of neutral compounds like this compound. epa.govmdpi.com

Adsorption to Mineral Surfaces:

The contribution of mineral surfaces, such as clays (B1170129) and metal oxides, to the sorption of highly hydrophobic organic compounds like this compound is generally considered to be of secondary importance compared to organic matter, especially in soils and sediments with an organic carbon content above 0.1%. Natural clay minerals typically have hydrophilic surfaces and are more effective at adsorbing polar or charged molecules. nih.govjwent.net

However, the adsorption capacity of clay minerals can be enhanced if their surfaces are modified by organic cations, which can create a more hydrophobic surface capable of sorbing nonpolar compounds. mdpi.com While direct adsorption to mineral surfaces may be limited, these surfaces can play an indirect role by influencing the aggregation of organic matter, which in turn affects the accessibility of sorption sites.

Table 1: Factors Influencing the Adsorption of this compound to Environmental Solids

FactorInfluence on AdsorptionRationale
Organic Carbon Content HighPrimary sorbent for hydrophobic compounds. Higher content leads to greater partitioning out of water.
Black Carbon Content Very HighActs as a "super-sorbent," leading to stronger and often non-linear sorption.
Clay Mineral Content Low to ModerateGenerally less significant than organic matter for hydrophobic compounds unless organically modified.
Ethyl and Chloro Substituents HighIncrease the hydrophobicity and thus the tendency to adsorb to organic matter.
pH LowGenerally has a minor influence on the sorption of neutral organic compounds.

Role of Sediment Surface Area in Preservation and Distribution

The surface area of sediment particles plays a multifaceted role in the preservation and distribution of this compound. While the chemical nature of the surface (i.e., organic coating) is paramount for sorption, the physical dimensions of the particles are also significant.

Fine-grained sediments, such as silts and clays, have a much larger surface area-to-volume ratio compared to coarser particles like sand. This high surface area provides more sites for the accumulation of organic matter, and consequently, for the adsorption of hydrophobic contaminants. Studies on other persistent organic pollutants have shown a strong correlation between the concentration of the contaminant and the fraction of fine particles in the sediment.

The large surface area of fine sediments also contributes to the preservation of adsorbed compounds. Contaminants sorbed to these particles can be protected from degradation processes, such as microbial breakdown and photolysis, especially after they are buried within the sediment column. This sequestration can lead to the long-term accumulation of this compound in sedimentary environments, which can then act as a long-term source of the contaminant to the overlying water column and benthic organisms.

Desorption studies on related compounds, such as PCDDs and PCDFs, have shown that a significant fraction of these chemicals is very slowly desorbed from sediment particles. nih.gov This slow desorption, or high degree of sequestration, is attributed to the strong binding to organic matter and diffusion into the micropores of sediment aggregates and organic polymers. The large and complex surface area of natural sediments contributes to these slow-release kinetics, ensuring the long-term preservation and gradual redistribution of these persistent compounds in the environment.

Table 2: Research Findings on the Sorption of PCDF-like Compounds

Compound ClassKey FindingEnvironmental ImplicationSupporting Evidence
PCDDs/PCDFsBlack carbon significantly enhances sorption beyond what is predicted by organic carbon content alone.Reduced bioavailability and mobility in sediments containing soot and charcoal.The organic carbon partitioning model underpredicted the distribution of PCDD/Fs by 10-100-fold in the presence of black carbon. nih.gov
PCDDs/PCDFsA large fraction of these compounds desorbs very slowly from contaminated sediments.Sediments act as long-term reservoirs, slowly releasing contaminants over extended periods.Rapidly desorbing fractions for PCDDs and PCDFs were found to be small, ranging from 0.8% to 8% of the total amount in the sediment. nih.gov
Chlorinated PhenolsAdsorption and desorption behavior can be correlated with bioaccumulation in benthic organisms.The strength of sorption directly influences the potential for uptake by organisms living in the sediment.Bioaccumulation was highest in systems with greater differences between adsorption and desorption isotherms. nih.gov

Advanced Analytical Methodologies for the Trace Analysis of 1,3,8 Trichloro 6 Ethyl Dibenzofuran

State-of-the-Art Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,3,8-Trichloro-6-ethyl-dibenzofuran from environmental samples is the extraction of the analyte from the matrix and its subsequent cleanup to remove interfering compounds. The lipophilic nature of this and similar polychlorinated dibenzofurans (PCDFs) dictates the use of organic solvents for efficient extraction.

Commonly employed extraction techniques for solid matrices like soil, sediment, and fly ash include Soxhlet extraction and Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE). Toluene (B28343) is a frequently used solvent in these methods due to its effectiveness in extracting PCDFs. nih.gov For aqueous samples, liquid-liquid extraction with a solvent such as dichloromethane (B109758) is a standard procedure.

Following extraction, a multi-step cleanup process is indispensable to isolate the target analytes from a multitude of co-extracted substances that could interfere with the analysis. nih.gov This typically involves column chromatography using a sequence of adsorbents. A common setup includes a multi-layer silica (B1680970) gel column, often impregnated with sulfuric acid and potassium hydroxide (B78521) to remove oxidizable and acidic interferences, respectively. This is frequently followed by an alumina (B75360) column and an activated carbon column, which has a high affinity for planar molecules like dibenzofurans, allowing for their separation from other non-planar polychlorinated compounds. nih.govnih.gov

Table 1: Overview of Sample Preparation Techniques for Alkylated PCDFs

TechniqueMatrixDescriptionKey Advantages
Soxhlet ExtractionSoil, Sediment, Fly AshContinuous extraction with a cycling solvent (e.g., toluene) over several hours.Well-established, thorough extraction.
Pressurized Liquid Extraction (PLE)Soil, Sediment, Biological TissuesExtraction with organic solvents at elevated temperatures and pressures.Faster than Soxhlet, uses less solvent.
Liquid-Liquid ExtractionWaterPartitioning of the analyte between the aqueous sample and an immiscible organic solvent.Standard method for aqueous samples.
Multi-layer Silica Gel Column ChromatographyExtractsCleanup step using silica gel modified with acid and base to remove interferences.Effective removal of a broad range of interfering compounds.
Activated Carbon Column ChromatographyExtractsFractionation based on the planarity of molecules.Highly selective for planar compounds like PCDFs.

High-Resolution Chromatographic Separation

Due to the vast number of possible isomers of chlorinated and alkylated dibenzofurans, high-resolution chromatographic separation is essential for the unequivocal identification and quantification of this compound.

Capillary Gas Chromatography for Isomer Separation

High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns (typically 50-60 meters), is the cornerstone of PCDF analysis. nih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (usually helium or hydrogen) and a liquid stationary phase coated on the inner wall of the capillary column.

The choice of the stationary phase is critical for achieving isomer-specific separation. Non-polar stationary phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), are commonly used as the primary column for PCDF analysis. nih.gov These columns separate congeners primarily based on their boiling points and, to some extent, their planarity.

Strategies for Congener-Specific Separation of Alkyl-Chlorinated Dibenzofurans

The separation of the numerous congeners of alkyl-chlorinated dibenzofurans presents a significant analytical challenge. The addition of an ethyl group to the trichlorodibenzofuran skeleton further increases the complexity of the chromatographic separation. The specific substitution pattern of chlorine atoms and the position of the ethyl group influence the volatility and polarity of the molecule, affecting its retention time on the GC column.

To achieve congener-specific separation, a multi-column approach is often necessary. This involves the use of a second capillary column with a different stationary phase polarity to resolve co-eluting isomers from the primary column. Highly polar stationary phases, such as those containing a high percentage of cyanopropyl groups (e.g., SP-2331), are often used as confirmation columns. These columns provide a different selectivity, separating isomers based on their polarizability and dipole moment. The unique separation characteristics of liquid crystalline stationary phases have also been shown to be effective for separating positional and geometric isomers of various hydrocarbons. nih.gov

While specific chromatographic data for this compound is not widely available in the literature, the principles of separating other PCDF congeners can be applied. The development of a robust analytical method would involve the analysis of an authentic standard of this compound to determine its retention time on different stationary phases and to ensure its separation from other potentially interfering trichloro-ethyl-dibenzofuran isomers.

Advanced Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for the trace analysis of PCDFs due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of PCDFs, including their alkylated congeners. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This high mass resolution allows for the determination of the elemental composition of an ion, which is crucial for distinguishing the analyte of interest from co-eluting isobaric interferences (ions with the same nominal mass but different elemental formulas).

For this compound, HRMS would be used to monitor the exact mass of the molecular ion, providing a high degree of confidence in its identification. The characteristic isotopic pattern of chlorine (the presence of ³⁵Cl and ³⁷Cl isotopes) provides an additional layer of confirmation.

Application of Electron Ionization (EI) and Negative Chemical Ionization (NCI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS analysis of PCDFs. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For dibenzofurans, the molecular ion is typically very stable and is the most abundant ion in the mass spectrum. Fragmentation often involves the sequential loss of chlorine atoms and the CO group. nih.gov

Negative Chemical Ionization (NCI) is a softer ionization technique that can offer higher sensitivity for certain electrophilic compounds like PCDFs. nih.gov In NCI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source, creating a plasma of low-energy electrons. These electrons can be captured by the analyte molecules, leading to the formation of negative ions, often with less fragmentation than in EI. For many PCDF congeners, NCI can provide significantly lower detection limits compared to EI. The response in NCI is highly dependent on the structure of the congener, particularly the number and position of the chlorine atoms. nih.gov

Table 2: Comparison of EI and NCI for PCDF Analysis

FeatureElectron Ionization (EI)Negative Chemical Ionization (NCI)
Ionization Principle High-energy electron bombardmentElectron capture by the analyte
Fragmentation Extensive, provides structural informationLess extensive, often dominated by the molecular ion
Sensitivity Good for a wide range of compoundsHigher for many electrophilic compounds, including many PCDFs
Selectivity Based on fragmentation patternHigh for compounds with high electron affinity

Quality Assurance and Quality Control in Environmental Analysis

The robust analysis of trace environmental contaminants such as this compound necessitates stringent quality assurance (QA) and quality control (QC) protocols. These measures are integral to ensuring the reliability, accuracy, and defensibility of analytical data. The established framework for the analysis of polychlorinated dibenzofurans (PCDFs), primarily centered around methods like the U.S. Environmental Protection Agency (EPA) Method 1613B, provides a comprehensive blueprint for the QA/QC procedures applicable to this and related compounds. epa.govnemc.us The core of these methods involves high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) coupled with isotope dilution techniques. nemc.usepa.gov

A well-designed QA/QC program encompasses all stages of the analytical process, from sample collection and handling to data analysis and reporting. bcp-instruments.comucf.edu This ensures that potential sources of error are minimized and that the data generated are of known and documented quality. For a compound like this compound, which is not a typically targeted 2,3,7,8-substituted congener, the fundamental principles of QA/QC for PCDF analysis still apply, though specific certified reference materials and interlaboratory study data may be limited. nih.gov

Method Validation

Before its application to routine samples, any analytical method for this compound must undergo rigorous validation to demonstrate its suitability for the intended purpose. This involves establishing key performance characteristics.

Selectivity and Specificity: The method must be able to unequivocally identify and differentiate this compound from other co-extracted compounds, including other PCDF isomers and potential interferences. epa.gov The use of HRGC with specific capillary columns and HRMS operating at high resolution (≥10,000) is crucial for achieving the required specificity. nemc.us The identification is confirmed by comparing the gas chromatographic retention time and the ion abundance ratio of two exact mass-to-charge ratios (m/z) with those of an authentic analytical standard. nemc.us

Linearity and Calibration: A calibration curve is generated using a series of standard solutions containing known concentrations of this compound. The linearity of the detector response over a specific concentration range is then evaluated. For isotope dilution methods, the relative response factors (RRFs) of the native analyte to its isotopically labeled internal standard are used for quantification. dioxin20xx.org The percent relative standard deviation (%RSD) of the RRFs across the calibration points should typically be less than 15-20%. epa.gov

Accuracy and Precision: Accuracy, the closeness of a measured value to the true value, is often assessed by analyzing spiked samples or certified reference materials (CRMs). Precision, the degree of agreement among independent measurements, is evaluated through replicate analyses of a sample. These are typically expressed as percent recovery for accuracy and relative standard deviation (RSD) for precision.

Method Detection Limit (MDL) and Method Quantitation Limit (MQL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL is the minimum concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. For similar PCDF compounds, MDLs are often in the low picogram per gram (pg/g) or parts-per-trillion (ppt) range. nih.gov

Table 1: Representative Method Validation Parameters for a Trichlorinated Dibenzofuran (B1670420) (Note: Data are illustrative and based on typical performance for PCDF analysis, as specific data for this compound is not readily available.)

ParameterTypical Acceptance Criteria
Linearity (%RSD of RRFs) < 20%
Accuracy (Spike Recovery) 70-130%
Precision (Replicate Analyses %RSD) < 25%
HRGC/HRMS Resolution ≥ 10,000
Ion Abundance Ratio Within ±15% of theoretical value

Internal Quality Control

Internal QC procedures are performed on a routine basis to monitor the performance of the analytical method and to ensure that it remains in a state of statistical control. ucf.edu

Isotope Dilution: The use of isotopically labeled internal standards is a cornerstone of high-quality PCDF analysis. isotope.com A known amount of a ¹³C-labeled analog of this compound would be added to each sample prior to extraction. This internal standard behaves similarly to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, correcting for losses during sample preparation. researchgate.net The recovery of the labeled internal standard must fall within a specified range, typically 40-130%, for the data to be considered valid. researchgate.net

Method Blanks: A method blank, a sample of a clean matrix (e.g., solvent or purified sand) that is carried through the entire analytical procedure, is analyzed with each batch of samples. This is to ensure that the analytical system and reagents are free from contamination that could lead to false-positive results. bcp-instruments.com

Laboratory Control Samples (LCS): An LCS is a sample of a clean matrix spiked with a known concentration of the analyte(s) of interest. It is processed alongside the environmental samples to monitor the accuracy and precision of the analytical method for each batch. The recovery of the analyte in the LCS must be within established control limits.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): MS/MSD samples are prepared by spiking two aliquots of an environmental sample with a known amount of the analyte. These are used to assess the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision.

Table 2: Typical Internal Quality Control Samples and Acceptance Criteria (Note: Criteria are based on established methods for PCDF analysis.)

QC SamplePurposeTypical FrequencyTypical Acceptance Criteria
Method Blank Assess contamination1 per batch (or 1 per 20 samples)Below MQL
Laboratory Control Sample (LCS) Monitor batch accuracy and precision1 per batch (or 1 per 20 samples)Recovery within 70-130%
Isotopically Labeled Internal Standard Quantify native analyte and correct for recoveryAdded to every sampleRecovery within 40-130%
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Assess matrix effects1 MS/MSD pair per batch (or as requested)Project-specific criteria

External Quality Control

External QC measures are employed to provide an independent assessment of a laboratory's analytical performance.

Interlaboratory Comparison Studies (Proficiency Testing): Participation in interlaboratory comparison studies, also known as proficiency testing (PT) programs, is a crucial element of external QA. nih.gov In these studies, a central organizer distributes a common sample to multiple laboratories. Each laboratory analyzes the sample, and the results are compared to the assigned value and to the results of other participating laboratories. Successful participation in PT schemes demonstrates a laboratory's competence and provides confidence in the reliability of its data. These studies for PCDFs typically focus on the 2,3,7,8-substituted congeners, but the methodologies are applicable to other congeners.

Theoretical and Computational Chemistry Approaches for 1,3,8 Trichloro 6 Ethyl Dibenzofuran

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the fundamental reaction mechanisms that govern the transformation and degradation of chlorinated dibenzofurans in the environment. wavefun.com By modeling the electronic structure and energies of molecules, these methods can predict the most likely pathways for chemical reactions.

Density Functional Theory (DFT) in Atmospheric Chemistry Simulations

Density Functional Theory (DFT) has become a cornerstone for simulating the atmospheric chemistry of complex organic molecules. nih.govnih.govnih.gov This method is used to study the reactions of PCDFs with key atmospheric oxidants, such as the hydroxyl radical (•OH), which is a primary driver of daytime degradation of organic pollutants. acs.orgnih.gov

For a compound like 1,3,8-Trichloro-6-ethyl-dibenzofuran, DFT calculations would typically model the addition of an •OH radical to the aromatic rings or abstraction of a hydrogen atom from the ethyl group. These calculations determine the energy barriers for different reaction pathways, identifying the most favorable routes of degradation. nih.govnih.gov Studies on similar molecules, like dibenzofuran (B1670420) and 2,3,7,8-TCDD, show that the reaction with •OH can proceed via addition to the rings, leading to the formation of adducts which can then react with molecular oxygen or undergo ring-opening. nih.gov The specific positions of the chlorine atoms and the ethyl group on the this compound molecule would significantly influence the reaction rates and the resulting degradation products.

Thermochemical and Kinetic Modeling of Formation and Degradation Processes

Thermochemical and kinetic modeling provides crucial data on the stability and reactivity of this compound. wikipedia.org These models are used to calculate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy, which indicate the compound's stability. mdpi.com Kinetic modeling, on the other hand, predicts reaction rates and half-lives under various environmental conditions. nih.govpolimi.it

PCDFs, including ethylated congeners, are often formed as unintentional byproducts in thermal processes like waste incineration. wikipedia.orgnih.gov Thermochemical models can help understand the conditions that favor the formation of such compounds. For degradation, kinetic modeling can estimate the compound's persistence in different environmental compartments. For example, the rate of atmospheric degradation is highly dependent on the concentration of •OH radicals and the activation energy of the reaction, which can be calculated using computational methods. nih.gov

Table 1: Illustrative Thermochemical and Kinetic Parameters for PCDF Degradation

ParameterDescriptionTypical Computational ApproachSignificance for this compound
ΔHf° Standard Enthalpy of FormationQuantum Chemistry (e.g., G3, G4 theories)Indicates the thermodynamic stability of the molecule.
ΔGrxn Gibbs Free Energy of ReactionDFT, Ab initio methodsDetermines the spontaneity of degradation reactions.
Ea Activation EnergyTransition State Theory with DFTHigher Ea implies a slower reaction rate with atmospheric oxidants.
kOH Rate constant for reaction with •OHTransition State Theory, RRKM theoryA key parameter for estimating the atmospheric lifetime of the compound.

This table is illustrative, based on general PCDF studies, as specific values for this compound are not available in the cited literature.

Molecular Modeling of Environmental Partitioning and Interactions

Molecular modeling techniques are essential for predicting how this compound will distribute itself in the environment (a process known as partitioning) and interact with various environmental components. nih.govacs.orgacs.org

Prediction of Environmental Transport Parameters

The long-range transport and bioaccumulation potential of a chemical are governed by its physical-chemical properties and resulting partitioning coefficients. nih.govnih.govosti.gov Molecular modeling can predict these crucial parameters, which are often used in larger environmental fate models. noaa.govmdpi.com

Key parameters include:

Octanol-Water Partition Coefficient (Kow): Predicts the tendency of a chemical to partition into fatty tissues of organisms. A high log Kow suggests a potential for bioaccumulation.

Organic Carbon-Water (B12546825) Partition Coefficient (Koc): Indicates the propensity of a substance to adsorb to organic matter in soil and sediment.

Henry's Law Constant (KH): Describes the partitioning between air and water, which is crucial for modeling atmospheric transport and deposition. acs.org

Quantitative Structure-Property Relationship (QSPR) models, often built using quantum chemical descriptors, are frequently used to predict these values for compounds where experimental data is lacking. nih.gov For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) and atomic charges can be correlated with partitioning behavior. nih.gov

Table 2: Predicted Environmental Transport Parameters for a Related Compound

PropertyPredicted ValueMethodImplication for Environmental Fate
XLogP3 6.1Computed by PubChemHigh potential for bioaccumulation and sorption to organic matter.
Molecular Weight 285.5 g/mol Computed by PubChemInfluences diffusion and transport rates.

Data is for the related compound 6-Methyl-1,3,8-trichlorodibenzofuran, as a proxy. nih.gov The ethyl group in the target compound would slightly alter these values.

Simulation of Sorption onto Environmental Colloids and Particulates

The interaction of this compound with surfaces like soil, sediment, soot, and other particulates is a critical process controlling its transport and bioavailability. wur.nlresearchgate.netacs.org Molecular dynamics (MD) simulations can model the sorption process at the atomic level. acs.orgmdpi.com

These simulations place the molecule of interest (this compound) and a model surface (e.g., a graphite (B72142) sheet for soot or a mineral structure for soil) in a simulation box, often with water molecules, to observe the interactions. wur.nl The results can reveal the strength of the sorption (adsorption energy) and the preferred orientation of the molecule on the surface. For planar molecules like dibenzofurans, interactions with carbonaceous surfaces like soot are often strong, suggesting that these particulates can be significant carriers of such pollutants in the environment. wur.nl The thermodynamics of the sorption process, such as changes in enthalpy (ΔH°) and entropy (ΔS°), can also be calculated to determine if the process is favorable. researchgate.netmdpi.com

Future Research Directions and Broader Environmental Implications of Alkyl Chlorinated Dibenzofurans

Integrated Source Identification and Refined Emission Inventories

A significant gap in the study of 1,3,8-Trichloro-6-ethyl-dibenzofuran and related compounds is a comprehensive understanding of their sources. Unlike their non-alkylated counterparts, whose primary sources like waste incineration and metal smelting are well-documented, the formation pathways for alkyl-PCDFs are less clear. nih.govaaqr.org Future research must prioritize identifying industrial and thermal processes that facilitate not only the chlorination of dibenzofuran (B1670420) but also its simultaneous or subsequent alkylation.

Key Research Areas:

Process-Specific Fingerprinting: Detailed analysis of emissions from specific industrial activities, such as certain types of chemical manufacturing, e-waste processing, and specialized metallurgical operations, is needed. Isomer distribution patterns can help identify origins and formation routes. nih.gov

Precursor Formation Analysis: Research should investigate the co-occurrence of ethyl-group donors and chlorinated precursors in thermal and chemical processes. The formation of PCDFs is known to be influenced by precursors like chlorophenols and the presence of catalysts such as copper. researchgate.net Understanding how alkylated phenols or other ethyl-containing molecules contribute to the formation of compounds like this compound is a critical next step.

Development of Emission Factors: Currently, emission inventories for POPs largely focus on non-substituted dioxins and furans. aaqr.orgnih.gov Establishing specific emission factors for alkyl-PCDFs from identified sources is essential for accurate national and global emission inventories. This involves moving beyond simple measurements to quantifying emissions relative to production volume or material throughput (e.g., µg per ton of product). aaqr.org

A refined emission inventory would allow for more accurate risk assessments and the targeted regulation of key emission sources.

Development of Novel Remediation and Treatment Technologies Based on Degradation Pathways

The environmental persistence of chlorinated compounds necessitates the development of effective remediation strategies. researchgate.net For alkyl-PCDFs, this requires an understanding of their specific degradation pathways, which may differ from non-alkylated PCDFs due to the presence of the ethyl group.

Future research should focus on technologies that can break down these stable molecules. nih.gov Abiotic dechlorination is often slower than microbial degradation but can be more complete. nih.gov

Potential Remediation Strategies:

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive radicals, have shown promise for treating chlorinated solvents and other POPs. mdpi.com Research is needed to test the efficacy of processes like persulfate activation or Fenton-like reactions on alkyl-PCDFs. The ethyl group on this compound might be a potential site for initial oxidative attack, possibly leading to more rapid degradation compared to its non-alkylated parent furan.

Nanoremediation: Nanoscale zero-valent iron (nZVI) has been effective in dechlorinating various organic compounds, including polychlorinated biphenyls (PCBs). mdpi.com Investigating the effectiveness of nZVI, potentially combined with catalysts or supported on materials like biochar, for the degradation of this compound could lead to powerful in-situ treatment methods. mdpi.com

Bioremediation and Biocatalysis: While PCDFs are generally resistant to biodegradation, some microorganisms can degrade them. nih.gov Research should aim to identify or engineer microbes and enzymes capable of targeting the specific structure of alkyl-PCDFs. The ethyl side-chain could potentially serve as a point of metabolic attack, a hypothesis that requires dedicated study.

A comparative table of emerging remediation technologies is presented below.

TechnologyMechanismApplicability to Alkyl-PCDFsResearch Needs
Advanced Oxidation Generation of hydroxyl or sulfate (B86663) radicals to break C-C and C-Cl bonds. mdpi.comPotentially high; the ethyl group may be a reactive site.Bench-scale studies to determine degradation kinetics and byproduct formation for this compound.
Nanoremediation (nZVI) Reductive dechlorination at the nanoparticle surface. mdpi.comHigh potential, as nZVI is effective for other chlorinated aromatics.Investigation of reaction rates, the effect of the ethyl group on dechlorination, and long-term stability of nanoparticles.
Bioremediation Microbial or enzymatic degradation. nih.govresearchgate.netUnknown; depends on identifying specific metabolic pathways.Screening for microorganisms capable of using alkyl-PCDFs as a substrate; identifying enzymes that can cleave the ether bond or dechlorinate the aromatic rings.

Advanced Environmental Modeling for Long-Term Fate Prediction and Regional Assessments

Predicting the long-term environmental behavior of emerging contaminants like this compound is essential for assessing large-scale and long-term risks. Advanced environmental models can simulate the transport, partitioning, and fate of such chemicals. researchgate.net

Modeling Research Directions:

Physicochemical Property Determination: Accurate models require precise data on properties like vapor pressure, water solubility, and partition coefficients (Kow, Koc) for this compound. The ethyl group will alter these properties compared to trichlorodibenzofuran, affecting its environmental distribution.

Multi-Compartment Fate Modeling: Using fugacity-based or other multi-media models to predict whether the compound will preferentially accumulate in soil, sediment, water, or air. These models depend on degradation half-lives in each environmental compartment. nih.gov

Atmospheric Transport Modeling: Given that combustion processes are a likely source, modeling the long-range atmospheric transport of alkyl-PCDFs is crucial to understanding their distribution from source regions to remote areas. researchgate.net

Bioaccumulation Modeling: The presence of the ethyl group likely increases the lipophilicity of the molecule, which could lead to higher bioaccumulation potential in aquatic and terrestrial food webs than its non-alkylated counterparts. This needs to be explicitly modeled and verified with field data.

Research Gaps and Emerging Challenges in Alkyl-Chlorinated Dibenzofuran Research

Despite the growing awareness of substituted POPs, significant research gaps and challenges remain, particularly for specific congeners like this compound.

Key Gaps and Challenges:

Lack of Analytical Standards: A major hurdle is the scarcity of certified analytical reference standards for this compound and other alkyl-PCDFs. These standards are indispensable for accurate quantification in environmental samples. nih.gov Without them, most environmental monitoring programs cannot detect or measure these compounds.

Complex Analytical Methods: The analysis of dioxins and furans requires sophisticated, high-cost techniques like high-resolution gas chromatography-mass spectrometry (HRGC-MS). nih.gov Developing more accessible and cost-effective analytical methods, potentially using techniques like GC-MS/MS, is needed to expand monitoring capabilities. mdpi.com

Toxicity Data and TEF Development: The toxicological effects of most alkyl-PCDFs are unknown. A critical research need is to determine whether compounds like this compound act via the same aryl hydrocarbon receptor (AhR) mechanism as 2,3,7,8-substituted PCDFs. nih.gov If they do, their toxic equivalency factors (TEFs) must be determined to assess their contribution to total dioxin-like toxicity in environmental mixtures.

Identifying "Unknown" Contaminants: Alkyl-PCDFs may be part of a larger group of unidentified halogenated compounds in environmental samples. Future research should employ non-target and suspect screening analysis to identify other novel substituted POPs that are currently overlooked.

Addressing these challenges through collaborative, interdisciplinary research is essential for understanding and mitigating the potential environmental risks posed by this emerging class of contaminants. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the aryl hydrocarbon receptor (AhR) and estrogen receptor alpha (ERα) cross-talk mediated by 1,3,8-Trichloro-6-ethyl-dibenzofuran?

  • Methodological Answer :

  • Use ER-positive cell lines (e.g., MCF-7 breast cancer cells) to assess ligand-receptor interactions.
  • Employ ERE-luciferase reporter assays to quantify ER activation/repression.
  • Perform AhR knockdown experiments using small interfering RNA (siRNA) to isolate ER-specific effects .
  • Combine with antagonists (e.g., ICI 182,780) to confirm ER dependency of observed estrogenic/antiestrogenic activity.

Q. What analytical techniques are suitable for characterizing this compound in environmental samples?

  • Methodological Answer :

  • Utilize gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to improve quantification accuracy .
  • Validate methods using spiked matrices (soil, water) to account for matrix effects.
  • Cross-reference with high-resolution NMR (¹H/¹³C) for structural confirmation, particularly for distinguishing regioisomers .

Q. What synthetic strategies are effective for preparing this compound derivatives?

  • Methodological Answer :

  • Explore one-pot pseudo three-component reactions to introduce substituents (e.g., alkoxy or chloro groups) at specific positions .
  • Optimize halogenation conditions (e.g., Cl₂ or SOCl₂) to control regioselectivity.
  • Purify intermediates via column chromatography or recrystallization, monitoring progress by TLC and NMR .

Advanced Research Questions

Q. How can concentration-dependent contradictions in this compound’s estrogenic vs. antiestrogenic activity be resolved?

  • Methodological Answer :

  • Conduct dose-response studies in ER-positive cells (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to identify biphasic effects.
  • Pair with coactivator recruitment assays (e.g., glutathione S-transferase pull-down) to assess ER-coactivator interaction thresholds .
  • Analyze ER protein degradation via Western blotting to correlate activity with receptor levels .

Q. What computational approaches predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Apply quantitative structure-activity relationship (QSAR) models to estimate half-lives in soil/water.
  • Simulate photodegradation using density functional theory (DFT) to identify vulnerable bonds (e.g., C-Cl) .
  • Validate predictions with high-performance liquid chromatography (HPLC) to track degradation products .

Q. How does chlorination pattern (e.g., 1,3,8 vs. 2,3,7,8 substitution) influence AhR/ER binding affinity?

  • Methodological Answer :

  • Synthesize structural analogs with varying chlorine positions and test in competitive binding assays (AhR: CYP1A1 induction; ER: ERE-luciferase).
  • Compare with known ligands (e.g., TCDD for AhR, estradiol for ER) using Scatchard analysis to calculate dissociation constants (Kd) .
  • Perform molecular docking simulations to map ligand-receptor binding pockets .

Data Contradiction Analysis

Q. How to address conflicting data on this compound’s dual role as an ER agonist/antagonist?

  • Methodological Answer :

  • Contextualize cell type specificity : Test in multiple ER-positive lines (e.g., Ishikawa vs. MCF-7) to identify tissue-selective effects.
  • Assess metabolic activation : Use liver microsomes to determine if metabolites drive antagonistic activity.
  • Leverage gene expression profiling : RNA-seq of TGF-α or other ER-responsive genes can clarify concentration-dependent outcomes .

Experimental Design Tables

Assay Type Key Parameters Application Reference
ERE-luciferaseER activation, IC₅₀/EC₅₀ valuesQuantify estrogenic/antiestrogenic potency
siRNA knockdownAhR/ERα mRNA reduction (≥70%)Isolate receptor-specific effects
GST pull-downER-coactivator binding kineticsMap ligand-induced protein interactions
GC-MS with ¹³C-labelLimit of detection (LOD < 0.1 ppb)Environmental quantification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.